methyl 3-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo cyclization reaction and produce 2,3,5-trisubstituted thiophenes .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure, containing both thiophene and pyridine rings, makes it a valuable precursor in constructing pharmacologically active molecules, especially those with potential anti-inflammatory and analgesic properties .
Photovoltaic Materials
Due to the presence of thiophene, a compound known for its conductive properties, this chemical can be used in the development of organic photovoltaic cells. It could play a role in creating more efficient electron donor materials for solar energy conversion .
Fluorescent Probes
The compound’s molecular framework allows for the potential development of fluorescent probes. These probes can be used in bioimaging to track biological processes in real-time, providing insights into cellular functions and aiding in disease diagnosis .
Corrosion Inhibitors
The sulfur-containing thiophene moiety in the compound suggests its use as a corrosion inhibitor. It could be applied in protective coatings for metals, preventing oxidative damage and prolonging the lifespan of industrial machinery .
Agrochemical Research
In agrochemical research, such compounds are explored for their potential use as precursors for pesticides or herbicides. The structural complexity and reactivity may lead to the development of new, more effective plant protection agents .
Drug Discovery
The compound’s unique structure, featuring a sulfamoyl group, is of interest in medicinal chemistry. It could be investigated for its role in the synthesis of novel drug candidates, particularly in the treatment of diseases where sulfonamide derivatives are effective .
Material Science
In material science, the compound could be utilized in the synthesis of new polymers or co-polymers. Its incorporation into materials could result in enhanced thermal stability or specific optical properties beneficial for various applications .
Catalysis
Lastly, the compound might find application in catalysis. Its structural features could facilitate the development of new catalysts that promote efficiency in chemical reactions, potentially leading to more sustainable industrial processes .
properties
IUPAC Name |
methyl 3-[(2-thiophen-2-ylpyridin-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S3/c1-22-16(19)15-13(6-9-24-15)25(20,21)18-10-11-4-2-7-17-14(11)12-5-3-8-23-12/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQJONDZGZXXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate |
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